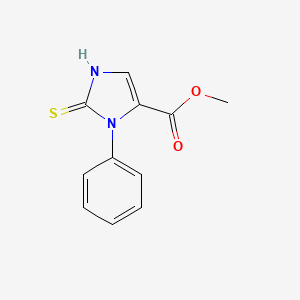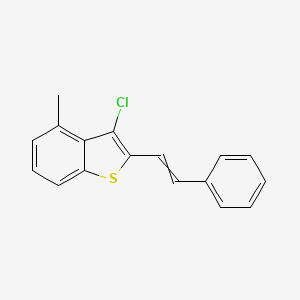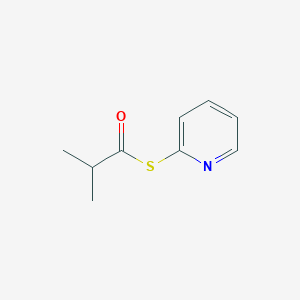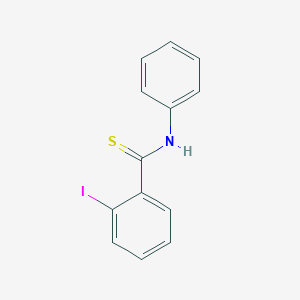![molecular formula C12H14O5 B14429421 Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate CAS No. 82873-01-6](/img/structure/B14429421.png)
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is an organic compound that features a benzodioxole moiety linked to a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate typically involves the esterification of 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester group into a carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoic acid.
Reduction: 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanol.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety is known to interact with various biological pathways, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-[4-(2H-1,3-benzodioxol-5-yl)cyclohexyl]propanoate: Similar structure but with a cyclohexyl group.
Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Contains an acrylate group instead of a propanoate.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Features an aldehyde group.
Uniqueness
Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is unique due to its specific ester linkage and the presence of the benzodioxole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
82873-01-6 |
|---|---|
Fórmula molecular |
C12H14O5 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
ethyl 3-(1,3-benzodioxol-5-yloxy)propanoate |
InChI |
InChI=1S/C12H14O5/c1-2-14-12(13)5-6-15-9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,2,5-6,8H2,1H3 |
Clave InChI |
KGRDTOGOKXQCEO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCOC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





propanedioate](/img/structure/B14429364.png)


![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)


![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)


